BenchChemオンラインストアへようこそ!

1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride

Ion Channel Pharmacology Atrial Fibrillation Research Voltage-Gated Potassium Channels

Specifically source 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride (CAS 1439900-27-2) for your ion channel pharmacology programs. This compound is a validated Kv1.5 inhibitor with a documented IC50 of 2.09 μM, making it an essential reference tool for IKur studies. Its unique methoxyethyl side chain confers superior solubility in polar aprotic solvents and a distinct low-lipophilicity profile (cLogP -2.67), quantitatively differentiating it from generic imidazole scaffolds. Using non-specific 1H-imidazol-4-amine derivatives risks invalidating existing SAR data and assay reproducibility. Ensure your research integrity by procuring this exact compound.

Molecular Formula C6H12ClN3O
Molecular Weight 177.63
CAS No. 1439900-27-2
Cat. No. B1652441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride
CAS1439900-27-2
Molecular FormulaC6H12ClN3O
Molecular Weight177.63
Structural Identifiers
SMILESCOCCN1C=C(N=C1)N.Cl
InChIInChI=1S/C6H11N3O.ClH/c1-10-3-2-9-4-6(7)8-5-9;/h4-5H,2-3,7H2,1H3;1H
InChIKeyUMKWOXBROOZJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride (CAS 1439900-27-2): Core Chemical Identity and Structural Benchmark for Imidazole-Based Lead Optimization


1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride (CAS 1439900-27-2) is a substituted imidazole derivative featuring a 1-position methoxyethyl side chain and a 4-position amine group, supplied as the hydrochloride salt with molecular formula C₆H₁₂ClN₃O and molecular weight 177.63 . The compound exists in the protonated form at physiological pH, with the free base form (CAS 1439991-82-8) possessing a predicted XLogP3 of -0.5 and pKa of 7.40±0.61, indicating moderate hydrophilicity and partial ionization under assay conditions [1]. As a member of the 1-substituted 1H-imidazol-4-amine scaffold class, this compound serves as both a versatile synthetic intermediate for further functionalization via the 4-amine nucleophilic site and as a pharmacologically relevant core structure for exploring structure-activity relationships (SAR) in ion channel and kinase modulation programs [2].

Why 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride Cannot Be Arbitrarily Replaced by Other Imidazole Derivatives in Kv1.5-Focused Research


Imidazole derivatives with divergent N1-substituents exhibit fundamentally different physicochemical and pharmacological profiles despite sharing the same core heterocyclic scaffold . The methoxyethyl side chain in 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride confers distinct solubility characteristics and electronic properties compared to methyl-, ethyl-, or unsubstituted analogs, directly impacting both synthetic tractability in aqueous or polar aprotic media and target engagement at ion channels such as Kv1.5 . Replacing this compound with a generic 1H-imidazol-4-amine derivative would invalidate existing SAR data and risk assay reproducibility failures, particularly in electrophysiological studies where the measured IC₅₀ of 2.09 μM against human Kv1.5 channels is a direct consequence of the methoxyethyl substitution pattern [1].

Quantitative Differentiation of 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride: Head-to-Head Physicochemical and Pharmacological Comparisons with Structural Analogs


Human Kv1.5 Channel Inhibition: Quantitative IC₅₀ Differentiation from Alternative Imidazole Scaffolds

This compound demonstrates measurable inhibitory activity against the human voltage-gated potassium channel Kv1.5 (KCNA5), a validated target for atrial fibrillation and ultra-rapid delayed rectifier current (IKur) modulation [1]. In a direct electrophysiological assay, 1-(2-Methoxyethyl)-1H-imidazol-4-amine exhibited an IC₅₀ of 2.09 μM (2.09 × 10³ nM) for blockade of ultra-rapidly activating potassium current in mouse L929 cells expressing human Kv1.5 [1]. This value serves as a quantitative benchmark for SAR exploration: while not as potent as optimized clinical candidates (e.g., sub-100 nM Kv1.5 blockers), it represents a distinct activity threshold that differentiates this methoxyethyl-substituted imidazole from structurally related but pharmacologically uncharacterized 1-substituted imidazol-4-amines. Notably, compounds such as 1-(2-methanesulfonylethyl)-1H-imidazol-4-amine and 1,2-dimethyl-1H-imidazol-4-amine hydrochloride lack published Kv1.5 activity data, making the 2.09 μM IC₅₀ value a key selection criterion for researchers requiring a Kv1.5-active starting point with validated potency .

Ion Channel Pharmacology Atrial Fibrillation Research Voltage-Gated Potassium Channels

Aqueous Solubility Enhancement via Methoxyethyl Substitution: Comparative Advantage over Alkyl-Only Imidazole Analogs

The methoxyethyl side chain at the N1 position confers markedly enhanced solubility in polar solvents compared to purely alkyl-substituted imidazole derivatives [1]. Direct comparative data from analogous compound classes demonstrate that methoxyethyl-substituted imidazoles exhibit reduced crystallinity and substantially higher solubility in organic solvents than their alkyl-only counterparts . Specifically, 2-ethylimidazole (CAS 1072-62-4) has a documented aqueous solubility of 617 g/L at 20°C; the methoxyethyl variant exhibits additional solubility enhancement in organic solvents due to the ether oxygen functionality, which introduces favorable dipole-dipole interactions with polar aprotic media such as DMF, DMSO, and acetonitrile . The free base form (CAS 1439991-82-8) has a predicted XLogP3 of -0.5, indicating moderate hydrophilicity that is consistent with the methoxyethyl group's polarity-enhancing effect relative to butyl- or ethyl-substituted analogs [2]. This improved solubility profile directly impacts synthetic utility in polar aprotic reaction conditions, reducing the need for aggressive heating or co-solvents during nucleophilic substitutions at the 4-amine position [1].

Preformulation Development Aqueous Solubility Physicochemical Profiling

cLogP and Lipophilicity Profile: Quantitative Differentiation in Predicted Membrane Permeability versus Hydrophobic Comparators

The lipophilicity profile of 1-(2-Methoxyethyl)-1H-imidazol-4-amine, as quantified by calculated partition coefficients, provides a measurable differentiation from more hydrophobic imidazole derivatives [1]. The free base form has a predicted cLogP value of -2.6732 [1] and an experimental/calculated XLogP3 of -0.5 [2], both of which are substantially lower than the LogP values observed for butyl-substituted imidazoles (e.g., n-butyl imidazole derivatives typically exhibit LogP > 1.0) . This reduced lipophilicity translates to lower predicted non-specific protein binding, improved aqueous compatibility for in vitro assays, and a favorable starting point for lead optimization programs seeking to maintain druglikeness while balancing potency [1]. The negative cLogP value (-2.6732) quantitatively distinguishes this compound from the majority of imidazole-based kinase inhibitor scaffolds, which often exhibit LogP values between 2.0 and 4.5 to achieve adequate target engagement at hydrophobic ATP-binding pockets. This lower lipophilicity may be advantageous for targets requiring cytosolic or extracellular accessibility where excessive membrane partitioning is undesirable .

ADME Prediction Lipophilicity Optimization Druglikeness Assessment

Structural Determinants for Voltage-Gated Potassium Channel Interaction: Distinct Pharmacophore Features Compared to Kinase-Targeted Imidazoles

Evidence from multiple studies indicates that 1-(2-Methoxyethyl)-1H-imidazol-4-amine and its close structural analogs interact with voltage-gated potassium channels, with reported activity against Kv1.3 channels in addition to the Kv1.5 data documented above [1]. Specifically, related methoxyethyl-substituted imidazole derivatives have been characterized as Kv1.3 channel blockers with IC₅₀ values spanning the sub-nanomolar to micromolar range, and these compounds have demonstrated functional effects including inhibition of CD4⁺ CCR7⁻ T cell activation [2]. This potassium channel activity profile distinguishes the methoxyethyl-imidazol-4-amine scaffold from imidazole derivatives optimized for kinase inhibition (e.g., p38α MAP kinase inhibitors with IC₅₀ = 50-500 nM, or ALK2 kinase inhibitors with IC₅₀ in the low nanomolar range), which target intracellular ATP-binding pockets and possess distinct substitution patterns (e.g., 2,4,5-trisubstitution for p38 inhibitors; pyridine/pyrimidine appendages for ALK2 inhibitors) [3]. The 1-methoxyethyl-4-amino substitution pattern thus defines a pharmacophore with preferential activity at ion channels rather than intracellular kinases, providing clear target-class differentiation for research applications.

Potassium Channel Pharmacology Structure-Activity Relationship Autoimmune Disease Research

Recommended Research and Industrial Applications for 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride Based on Verified Differentiation Evidence


Electrophysiological Studies of Human Kv1.5 Potassium Channels for Atrial Fibrillation Research

This compound is specifically suited for ion channel pharmacology studies requiring a validated Kv1.5 inhibitor with a documented IC₅₀ value of 2.09 μM. Researchers investigating the ultra-rapid delayed rectifier potassium current (IKur) in atrial myocytes or heterologous expression systems can use this compound as a reference Kv1.5 blocker, leveraging the existing potency data to establish assay validation parameters without performing de novo dose-response characterization [1]. The methoxyethyl substitution pattern distinguishes this compound from kinase-targeted imidazoles, ensuring that observed electrophysiological effects are attributable to ion channel modulation rather than off-target kinase inhibition [2].

Synthetic Chemistry: Nucleophilic Functionalization at the 4-Amine Position in Polar Aprotic Media

The enhanced solubility of this compound in polar aprotic solvents (DMF, DMSO, acetonitrile), conferred by the methoxyethyl side chain, makes it an advantageous building block for nucleophilic substitution, amide bond formation, and Schiff base synthesis at the 4-amine position [3]. Compared to alkyl-only imidazole analogs that exhibit poor solubility in these media, this compound enables higher reaction concentrations, shorter reaction times, and reduced solvent consumption—factors that are quantifiably beneficial for both discovery-scale synthesis and process chemistry optimization .

Lead Optimization Programs Targeting Improved Aqueous Compatibility and Reduced Lipophilicity

With a cLogP value of -2.6732 and XLogP3 of -0.5, this compound serves as a hydrophilic imidazole scaffold for medicinal chemistry programs seeking to reduce overall molecular lipophilicity while maintaining the core imidazole pharmacophore [4]. This low lipophilicity profile is quantitatively distinct from the majority of imidazole-based leads (typical LogP > 2.0) and provides a favorable starting point for optimizing ADME properties, reducing non-specific protein binding, and improving aqueous solubility for in vitro assay compatibility [5]. Procurement of this compound enables SAR exploration of polar imidazole derivatives without the synthetic burden of introducing water-solubilizing groups post-scaffold construction.

Pharmacological Tool Compound for Voltage-Gated Potassium Channel Research in Autoimmune Indications

Given the documented interaction of structurally related methoxyethyl-imidazole derivatives with Kv1.3 channels—a validated target in autoimmune disorders including psoriasis, rheumatoid arthritis, and multiple sclerosis—this compound can serve as a starting scaffold for developing Kv1.3 modulators [6]. The methoxyethyl-imidazol-4-amine core provides a distinct pharmacophore for ion channel engagement, differentiating it from kinase-targeted imidazoles that are less suitable for Kv channel research [2]. Researchers exploring Kv1.3-mediated T cell activation pathways should prioritize this compound class over generic imidazole derivatives lacking potassium channel activity data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methoxyethyl)-1H-imidazol-4-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.